1-(5-Chloro-2-methoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O4S/c1-21-13-7-10(18)11(8-14(13)22(2)27(21,24)25)19-16(23)20-12-6-9(17)4-5-15(12)26-3/h4-8H,1-3H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOAWSMAAUSGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea (CAS No. 2034242-95-8) is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound features a urea moiety linked to a thiadiazole ring and various substituents that may enhance its pharmacological properties. The presence of halogen atoms (chlorine and fluorine) within its structure indicates possible interactions with biological targets.
Structural Characteristics
The compound's structure can be analyzed as follows:
| Component | Description |
|---|---|
| Urea Moiety | Central structure potentially involved in enzyme inhibition. |
| Thiadiazole Ring | Known for diverse biological activities including antimicrobial and anticancer properties. |
| Halogen Substituents | Chlorine and fluorine may enhance lipophilicity and biological activity through increased binding affinity to targets. |
Antimicrobial Properties
Research on similar compounds indicates that they may exhibit significant antimicrobial activity. For example, studies have shown that compounds with structural similarities can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL . The presence of halogen substitutions in related structures has been correlated with enhanced antimicrobial efficacy.
Cytotoxicity and Selectivity
Preliminary screenings of related compounds have demonstrated varying degrees of cytotoxicity against human cell lines. Notably, certain derivatives exhibited low cytotoxicity while maintaining antimicrobial effectiveness, suggesting that modifications to the structure can lead to selective activity against pathogens without harming human cells .
Case Studies
A few notable studies relevant to the biological activity of compounds similar to this compound include:
-
Study on Thiadiazole Derivatives :
- Investigated various thiadiazole derivatives for their antimicrobial properties.
- Found that modifications in the thiadiazole ring significantly affected the activity against MRSA and other pathogens.
-
Carbonic Anhydrase Inhibition :
- Compounds structurally related to this urea derivative were tested for their ability to inhibit carbonic anhydrase.
- Results indicated potential therapeutic applications in treating conditions like glaucoma and edema due to their enzyme inhibition properties.
Synthesis Methods
The synthesis of this compound can be approached through several methods involving reactions typical for urea derivatives and thiadiazoles. Common strategies might include:
- Condensation Reactions : Utilizing isocyanates or isothiocyanates with appropriate substrates.
- Multi-step Synthesis : Employing a series of reactions to construct the complex structure methodically.
Comparison with Similar Compounds
Comparison with Structural Analogs
Urea-Linked Heterocyclic Compounds
1-[5-(4-Ethoxy-3,5-dimethoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-3-(3-fluoro-phenyl)-urea (CAS: 125766-67-8)
- Structure : Contains a 1,3,4-thiadiazole core linked to a 3-fluorophenyl urea and a substituted phenyl group (4-ethoxy-3,5-dimethoxy).
- Key Differences: The thiadiazole is non-fused (vs. fused benzo[c]thiadiazole in the target compound). Lacks sulfonamide groups, reducing polarity compared to the target compound.
- Synthesis : Multi-step route involving Suzuki coupling and urea formation .
Chlorfluazuron (CAS: 71422-67-8)
- Structure : A benzoylurea insecticide with dichlorophenyl and pyridyloxy substituents.
- Key Differences :
3-(3-(4-Methoxyphenyl)-2-(phenylimino)-2,3-dihydrothiazol-5-yl)-2H-chromen-2-one
Thiadiazole and Benzothiazole Derivatives
2-(2-Chlorophenyl)-5-(5-(2-chlorophenyl)furan-2-yl)-1,3,4-thiadiazole (I8)
- Structure : 1,3,4-thiadiazole with chlorophenyl and furyl substituents.
- Properties: Melting point 145–146°C; fungicidal activity noted .
4,4’-(6-Chlorobenzo[d]thiazole-2,4-diyl)dimorpholine
Structural and Functional Analysis
Table 1: Substituent Effects on Key Properties
| Compound | Core Structure | Key Substituents | Polarity | Potential Bioactivity |
|---|---|---|---|---|
| Target Compound | Benzo[c]thiadiazole-urea | Cl, OCH₃, F, CH₃, SO₂ | High (SO₂) | Antifungal/Enzyme inhibition |
| 1-[5-(4-Ethoxy...)thiadiazol-2-yl] | 1,3,4-Thiadiazole-urea | OCH₃, OC₂H₅, F | Moderate | Antifungal |
| Chlorfluazuron | Benzoylurea | Cl, CF₃, pyridyloxy | Low | Insecticidal |
| I8 (1,3,4-thiadiazole) | 1,3,4-Thiadiazole | Cl, furan | Low | Fungicidal |
Computational and Bioactivity Insights
- Similarity Indexing: Using Tanimoto/Dice coefficients (), the target compound’s sulfonamide and urea groups may align with known enzyme inhibitors (e.g., HDACs or kinases).
- Antifungal Potential: Analogous thiadiazoles () show fungicidal activity, suggesting the target compound’s substituted benzo[c]thiadiazole core could enhance potency via improved target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
